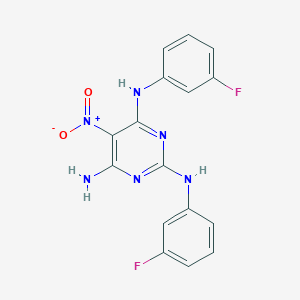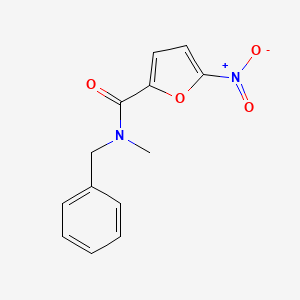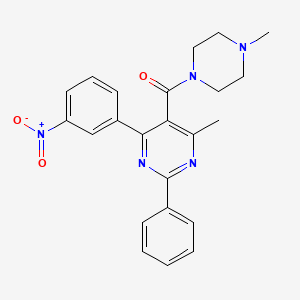
N2,N4-Bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a C-nitro compound.
Applications De Recherche Scientifique
Environmental Science and Contaminants
Nitrosamines, like N-nitrosodimethylamine (NDMA), are significant environmental contaminants detected in water systems, linked to disinfection by-products in chloraminated waters. These compounds pose a considerable health risk, surpassing that from chlorinated by-products. Research underscores the urgent need for effective methods to mitigate nitrosamines from water, with photolytic methods showing potential for technological applications (Nawrocki & Andrzejewski, 2011).
Pharmaceutical Applications
Bisphosphonates , specifically nitrogen-containing bisphosphonates (N-BPs), are integral in treating bone diseases due to their ability to inhibit osteoclast-mediated bone resorption. N-BPs, through the inhibition of farnesyl diphosphate synthase, prevent protein prenylation, leading to antitumor effects. This review emphasizes the need for further research to optimize the chemical structures of N-BPs to enhance their efficacy and safety profiles (Green, 2004).
Material Science
The degradation processes of nitisinone (NTBC), a first synthetically produced triketone herbicide, were explored using LC-MS/MS. Despite NTBC's medical applications, its environmental impact and stability are concerns needing in-depth study. Understanding NTBC's degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), contributes to assessing the risks and benefits of its use (Barchańska et al., 2019).
Novel Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food reveals the necessity for more studies on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs have raised significant concerns, highlighting the need for optimized analytical methods and further research on indoor environments and potential leaching (Zuiderveen et al., 2020).
Propriétés
Nom du produit |
N2,N4-Bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
|---|---|
Formule moléculaire |
C16H12F2N6O2 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-N,4-N-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H12F2N6O2/c17-9-3-1-5-11(7-9)20-15-13(24(25)26)14(19)22-16(23-15)21-12-6-2-4-10(18)8-12/h1-8H,(H4,19,20,21,22,23) |
Clé InChI |
RJFIAUUUBHTVMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226599.png)
![N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1226600.png)
![3-[[4,6-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-3-(2-chlorophenyl)propanoic acid ethyl ester](/img/structure/B1226601.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)

![N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide](/img/structure/B1226606.png)

![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)
![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)
![3-ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadec-7-yl 2,6-dideoxy-3-C](/img/structure/B1226617.png)


